N-(4-ethoxyphenyl)-5,7-dinitroquinolin-8-amine
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Overview
Description
N-(4-ethoxyphenyl)-5,7-dinitroquinolin-8-amine is an organic compound with a complex structure that includes both aromatic and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-5,7-dinitroquinolin-8-amine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids like sulfuric acid for nitration and bases like potassium carbonate for substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-5,7-dinitroquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like sodium ethoxide or potassium carbonate are often used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields corresponding amines, while substitution reactions can yield a variety of derivatives depending on the substituent introduced.
Scientific Research Applications
N-(4-ethoxyphenyl)-5,7-dinitroquinolin-8-amine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-5,7-dinitroquinolin-8-amine involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can cause cellular damage. The ethoxyphenyl group may interact with hydrophobic pockets in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
Phenacetin: An analgesic and antipyretic compound with a similar ethoxyphenyl group.
N-(4-ethoxyphenyl)-retinamide: A synthetic retinoid with anticancer properties.
N-(4-ethoxyphenyl)-2-azetidinones: Compounds with potential antimicrobial activity
Uniqueness
N-(4-ethoxyphenyl)-5,7-dinitroquinolin-8-amine is unique due to its combination of nitro and ethoxyphenyl groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C17H14N4O5 |
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Molecular Weight |
354.32 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-5,7-dinitroquinolin-8-amine |
InChI |
InChI=1S/C17H14N4O5/c1-2-26-12-7-5-11(6-8-12)19-17-15(21(24)25)10-14(20(22)23)13-4-3-9-18-16(13)17/h3-10,19H,2H2,1H3 |
InChI Key |
CTIOOBTYDGWBGI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C(C=C(C3=C2N=CC=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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